
1-Boc-3-iodo-5-nitro-1H-indazole molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Boc-3-Iodo-5-nitro-1H-indazole

Cat. No.: B1394118 Get Quote

An In-Depth Technical Guide to 1-Boc-3-iodo-5-nitro-1H-indazole: Synthesis,

Characterization, and Application

Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-iodo-5-nitro-1H-

indazole-1-carboxylate, commonly known as 1-Boc-3-iodo-5-nitro-1H-indazole. The indazole

scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its

prevalence in a wide array of biologically active compounds.[1] This document details the

molecule's physicochemical properties, provides a validated protocol for its synthesis, explores

its spectroscopic characterization, and discusses its critical role as a versatile intermediate in

the synthesis of complex molecules for drug discovery. The content is tailored for researchers,

medicinal chemists, and professionals in drug development, offering both foundational

knowledge and practical insights.

Introduction: The Significance of the Indazole
Scaffold
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocyclic compounds consisting of a

benzene ring fused to a pyrazole ring.[1][2] They exist in several tautomeric forms, with the 1H-

indazole being the most thermodynamically stable and common isomer.[1] This core structure

is a bioisostere of indole and is a key feature in numerous pharmaceuticals, including kinase

inhibitors for oncology such as Pazopanib and Axitinib.[1] The versatility of the indazole ring
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allows for substitution at various positions, enabling the fine-tuning of steric and electronic

properties to optimize drug-target interactions. The compound 1-Boc-3-iodo-5-nitro-1H-
indazole is a strategically functionalized derivative designed for facile chemical elaboration,

making it a highly valuable building block in synthetic chemistry.

Core Compound Profile: 1-Boc-3-iodo-5-nitro-1H-
indazole
The subject of this guide is a specialized indazole derivative featuring three key functional

groups that dictate its reactivity and utility:

A Boc-protected nitrogen (N1): The tert-butoxycarbonyl (Boc) group serves as a robust

protecting group for the indazole nitrogen, preventing unwanted side reactions during

subsequent synthetic steps.[3] It can be readily removed under acidic conditions.

An iodo group (C3): The iodine atom at the 3-position is an excellent leaving group, making

this position a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Heck, Sonogashira).[3][4] This enables the introduction of a wide range of molecular

fragments.

A nitro group (C5): The nitro group is a strong electron-withdrawing group that modifies the

electronic properties of the indazole ring. It can also serve as a synthetic handle, for

instance, by being reduced to an amine, which can then be further functionalized.

Chemical Identifiers and Properties
The fundamental properties of 1-Boc-3-iodo-5-nitro-1H-indazole are summarized below for

quick reference.
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Identifier Value Source

IUPAC Name
tert-butyl 3-iodo-5-nitro-1H-

indazole-1-carboxylate
[5]

CAS Number 459133-69-8 [5][6][7]

Molecular Formula C₁₂H₁₂IN₃O₄ [5][6]

Molecular Weight 389.15 g/mol [6]

InChI Key
ZHDZMZIIIKQAGB-

UHFFFAOYSA-N
[5]

Melting Point 144-145 °C [8]

Appearance Pale yellow solid [8]

Molecular Structure
The structural representation with standard atom numbering for the indazole core is crucial for

interpreting spectroscopic data.

Caption: Molecular structure of 1-Boc-3-iodo-5-nitro-1H-indazole.

Synthesis and Mechanistic Rationale
The synthesis of 1-Boc-3-iodo-5-nitro-1H-indazole is typically achieved via the N-acylation of

3-iodo-5-nitro-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-

yielding protection strategy.

Experimental Protocol
This protocol is adapted from established procedures for the Boc-protection of indazoles.[8]

Materials:

3-iodo-5-nitro-1H-indazole (1.0 eq) [CAS: 70315-69-4]

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://fluorochem.co.uk/product/F213780/
https://fluorochem.co.uk/product/F213780/
https://wap.guidechem.com/encyclopedia/3-iodo-5-nitro-1h-indazole-1-c-dic510986.html
https://www.reagentia.eu/p/459133-69-8-3-iodo-5-nitro-1h-indazole-1-carboxylic-acid-tert-butyl-ester-1-x-1-g-r00dbuc/
https://fluorochem.co.uk/product/F213780/
https://wap.guidechem.com/encyclopedia/3-iodo-5-nitro-1h-indazole-1-c-dic510986.html
https://wap.guidechem.com/encyclopedia/3-iodo-5-nitro-1h-indazole-1-c-dic510986.html
https://fluorochem.co.uk/product/F213780/
https://www.chemicalbook.com/synthesis/1-boc-3-iodoindazole.htm
https://www.chemicalbook.com/synthesis/1-boc-3-iodoindazole.htm
https://www.benchchem.com/product/b1394118?utm_src=pdf-body
https://www.benchchem.com/product/b1394118?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/1-boc-3-iodoindazole.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triethylamine (Et₃N) or another suitable base like DMAP (catalytic to 2.0 eq)

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

To a solution of 3-iodo-5-nitro-1H-indazole in the chosen anhydrous solvent, add

triethylamine.

Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer

Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a

mild aqueous acid (e.g., 1M HCl) to remove the base, followed by brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo.

The crude product, a pale yellow solid, can be purified further by recrystallization or column

chromatography if necessary.[8] A reported yield for this reaction is essentially quantitative

(100%).[8]

Synthesis Workflow and Rationale
The choice of a base is critical; a non-nucleophilic base like triethylamine is used to

deprotonate the indazole N-H, forming an indazolide anion. This anion then acts as a

nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The subsequent

collapse of the tetrahedral intermediate releases the desired N-Boc protected indazole, along

with carbon dioxide, a tert-butoxide anion, and the protonated base.
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Caption: Synthetic workflow for Boc-protection of 3-iodo-5-nitro-1H-indazole.

Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized

compound.
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Technique Expected Observations

¹H NMR

Aromatic protons on the benzene ring will show

characteristic shifts and coupling patterns

influenced by the nitro group. A singlet

corresponding to the nine equivalent protons of

the tert-butyl group is expected around 1.7 ppm.

¹³C NMR

Signals for the Boc group carbons (quaternary

and methyls) will be present, typically around 85

ppm and 28 ppm, respectively. The C3 carbon

bearing the iodine will be significantly shifted

upfield due to the heavy atom effect.[8]

IR Spectroscopy

A strong carbonyl (C=O) stretch from the Boc

group is expected around 1744 cm⁻¹.[8]

Characteristic asymmetric and symmetric

stretches for the nitro (NO₂) group should

appear around 1528 cm⁻¹.[8]

Mass Spec (HRMS)

High-Resolution Mass Spectrometry should

confirm the molecular formula C₁₂H₁₂IN₃O₄ by

providing a highly accurate mass measurement

of the molecular ion.

Utility in Medicinal Chemistry and Organic
Synthesis
1-Boc-3-iodo-5-nitro-1H-indazole is not an end-product but a strategic intermediate. Its value

lies in its capacity to serve as a scaffold for building more complex, potentially therapeutic

agents.

A Versatile Building Block
The true power of this molecule is realized in its application in cross-coupling reactions. The C-I

bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts,

most notably palladium. This opens the door to a variety of transformations:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new

aryl or alkyl groups.

Heck Reaction: Reaction with alkenes to form substituted vinylindazoles.[9]

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the systematic exploration of the chemical space around the indazole

core, a key strategy in lead optimization during drug development.[10][11]
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Caption: Application of 1-Boc-3-iodo-5-nitro-1H-indazole in synthesis.

Conclusion
1-Boc-3-iodo-5-nitro-1H-indazole is a high-value synthetic intermediate, expertly designed for

modern organic synthesis and medicinal chemistry. Its combination of a stable protecting

group, a reactive coupling handle, and an electron-modifying substituent makes it an
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indispensable tool for the construction of novel indazole-based compounds. This guide has

provided the core knowledge required for its synthesis, characterization, and strategic

application, empowering researchers to leverage its full potential in the quest for new

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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